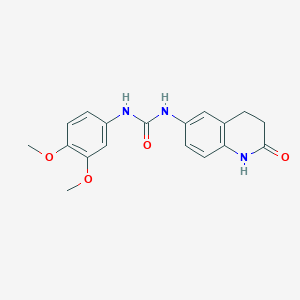
1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydroquinoline moiety followed by urea formation. The synthetic pathway often utilizes starting materials such as 3,4-dimethoxybenzaldehyde and appropriate amines under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer cell lines:
| Cell Line | GI% (% Inhibition) | Reference |
|---|---|---|
| Lung Carcinoma HOP-62 | 100.07 | |
| Leukemia CCRF-CEM | 90.41 | |
| Renal Carcinoma ACHN | 66.02 | |
| Breast Carcinoma | 69.53 |
These results indicate that the compound exhibits potent cytotoxic effects on a range of cancer types.
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies show that treatment with the compound leads to significant G0–G1 phase arrest in treated cells compared to control groups. Specifically:
- Cell Cycle Arrest : The treated populations showed increased accumulation in the G0–G1 phase (84.36% for one derivative) compared to controls (57.08%).
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Lung Cancer : A study conducted on lung carcinoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.
- Leukemia Cell Line Analysis : In a comparative study with standard chemotherapeutics, this compound showed superior efficacy against leukemia cell lines with an IC50 value significantly lower than that of conventional treatments.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-7-5-13(10-16(15)25-2)20-18(23)19-12-4-6-14-11(9-12)3-8-17(22)21-14/h4-7,9-10H,3,8H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZKTQLAIZEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














